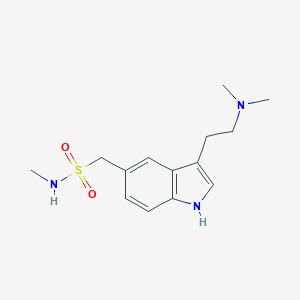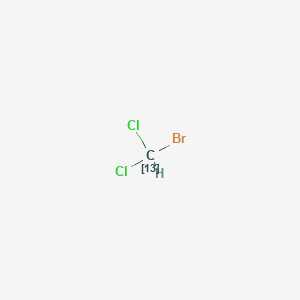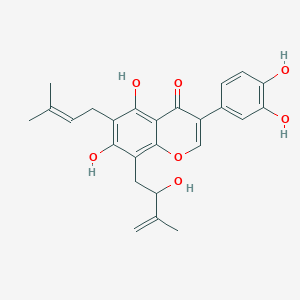
2-(4-氯苯甲酰基)吡啶
描述
2-(4-Chlorobenzoyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, and various substituents that can modify their chemical behavior. While the specific compound 2-(4-Chlorobenzoyl)pyridine is not directly mentioned in the provided papers, the papers do discuss related compounds that feature a pyridine ring with chlorinated benzoyl groups, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of a complex containing 4-(4-chlorobenzyl)pyridine as a ligand involves the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is created from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of a bis(hydroxybenzoyl)pyridine derivative, followed by hydrolysis and cyclodehydration . These methods demonstrate the versatility of pyridine chemistry and the potential pathways that could be adapted for the synthesis of 2-(4-Chlorobenzoyl)pyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of a cobalt(II) complex with 4-(4-chlorobenzyl)pyridine ligands shows octahedral coordination by thiocyanato anions and the chlorobenzyl-pyridine ligands . In another compound, the asymmetric unit includes an ion pair and a 3-chlorobenzoic acid molecule, with the pyridine nitrogen atom being protonated . These structural details highlight the importance of molecular geometry and electron distribution in understanding the behavior of pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, which can be influenced by their substituents. The cobalt(II) complex mentioned earlier exhibits antiferromagnetic phase transitions and a metamagnetic transition, indicating its potential in magnetic applications . The synthesis process of the pyridine-containing dianhydride monomer involves multiple steps, including nitro displacement and cyclodehydration, showcasing the reactivity of the pyridine ring . These reactions are indicative of the types of chemical processes that 2-(4-Chlorobenzoyl)pyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are diverse and can be tailored by modifying their structure. For instance, polyimides derived from a pyridine-containing dianhydride exhibit good solubility in certain solvents, high thermal stability, and excellent mechanical properties . These properties are essential for their application in high-performance materials. The cobalt(II) complex's magnetic properties also reflect the influence of the pyridine ligands on the material's behavior . Such insights can be extrapolated to predict the properties of 2-(4-Chlorobenzoyl)pyridine, which may also exhibit unique thermal, mechanical, or magnetic properties depending on its precise structure and substituents.
科学研究应用
配位化学和发光
吡啶衍生物,如 2-(4-氯苯甲酰基)吡啶,在配位化学中具有重要意义。这些衍生物表现出独特的特性,包括形成发光镧系化合物(可用于生物传感)和显示出不寻常热和光化学自旋态转变的铁配合物 (Halcrow, 2005)。
抗菌活性和 DNA 相互作用
吡啶衍生物表现出显着的抗菌活性。研究表明,包括氯代衍生物在内的这些化合物对革兰氏阳性菌和革兰氏阴性菌都具有很高的活性。此外,它们与 DNA 相互作用,表明在医学研究中具有潜在应用 (Tamer et al., 2018)。
与二氯甲烷的化学反应性
在化学应用中,吡啶衍生物(如 2-(4-氯苯甲酰基)吡啶)在环境条件下与二氯甲烷反应。此反应形成亚甲基双吡啶鎓二氯化物化合物,表明在合成化学中的潜力 (Rudine et al., 2010)。
磁性和光学性质
使用吡啶衍生物的某些镧系簇显示出双重物理性质,包括单分子磁性行为和强烈的红色光致发光。这突出了它们在材料科学和光子学中的潜力 (Alexandropoulos et al., 2011)。
醇氧化催化
吡啶衍生物在催化中发挥作用,特别是在醇的有氧氧化中。它们可以影响钯氧化催化的效率,指导有效的有氧氧化催化剂的设计 (Steinhoff & Stahl, 2002)。
水处理中的光催化降解
吡啶衍生物在环境应用中很重要,特别是在水中光催化降解污染物方面。它们是废水处理过程中去除有害化合物的关键 (Stapleton et al., 2010)。
吡啶功能化
吡啶衍生物通过功能化反应在制药、金属配合物的配体和电池技术中具有广泛的应用。这说明了它们在各种化学领域的多功能性 (Dolewski et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSJSBQIWAIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212530 | |
| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)pyridine | |
CAS RN |
6318-51-0 | |
| Record name | (4-Chlorophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorobenzoyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6318-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROBENZOYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1OE7A9TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the stereoselective reduction of (4-Chlorophenyl)(pyridin-2-yl)methanone important?
A1: (4-Chlorophenyl)(pyridin-2-yl)methanone can be reduced to its corresponding chiral alcohol, (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which serves as a key intermediate in the synthesis of Betahistine . Betahistine is an antihistamine drug used to treat Ménière's disease. Enantioselective reduction is crucial because often only one enantiomer of a chiral drug exhibits the desired pharmacological activity.
Q2: How is (4-Chlorophenyl)(pyridin-2-yl)methanone being utilized in enzyme engineering?
A2: Researchers have employed (4-Chlorophenyl)(pyridin-2-yl)methanone, often categorized as a "difficult-to-reduce" ketone, as a model substrate in protein engineering studies . Specifically, they used it to modify the substrate binding pocket of Kluyveromyces polysporus alcohol dehydrogenase (KpADH). This was achieved using a "hydroclassified combinatorial saturation mutagenesis" (HCSM) approach, leading to variants of KpADH with significantly enhanced enantioselectivity and catalytic efficiency towards the production of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol .
Q3: What are the advantages of using biocatalysts like KpADH for this type of reaction?
A3: Biocatalysts, such as the enzyme KpADH, offer several advantages for the reduction of ketones like (4-Chlorophenyl)(pyridin-2-yl)methanone. They operate under mild reaction conditions, exhibit high selectivity (often enantioselectivity), and contribute to greener and more sustainable chemical processes . This is in contrast to traditional chemical synthesis, which might require harsh conditions or generate undesirable byproducts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

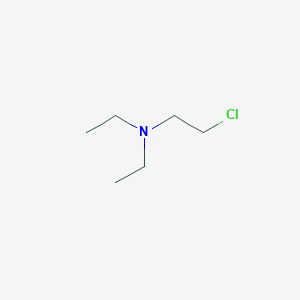

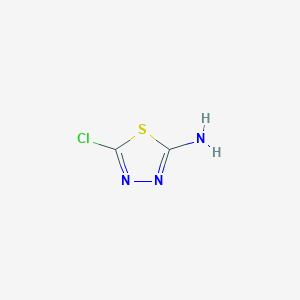
![3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde](/img/structure/B127522.png)
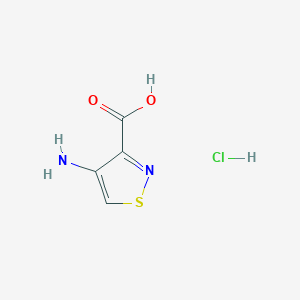


![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)
